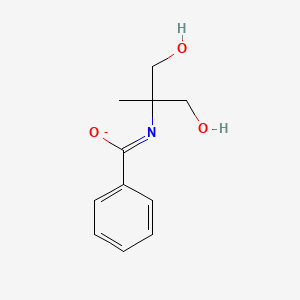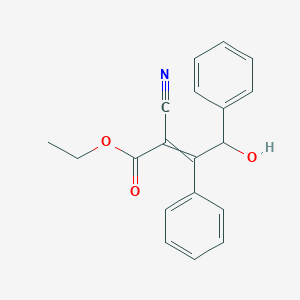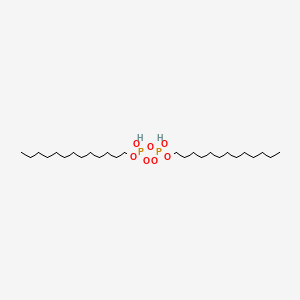
6-(4-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound features a hydroxyanilino group at the 6-position and two keto groups at the 2 and 4 positions of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 4-hydroxyaniline with a suitable pyrimidine precursor. One common method includes the reaction of 4-hydroxyaniline with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
6-(4-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The keto groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated pyrimidine derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
科学的研究の応用
6-(4-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-(4-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with DNA and RNA, affecting their replication and transcription processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Pyrimidine: The parent compound with a simpler structure.
Barbituric Acid: A pyrimidine derivative with similar keto groups.
4-Hydroxyaniline: The precursor used in the synthesis of the compound.
Uniqueness
6-(4-Hydroxyanilino)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both hydroxyanilino and keto groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
72255-56-2 |
|---|---|
分子式 |
C10H9N3O3 |
分子量 |
219.20 g/mol |
IUPAC名 |
6-(4-hydroxyanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H9N3O3/c14-7-3-1-6(2-4-7)11-8-5-9(15)13-10(16)12-8/h1-5,14H,(H3,11,12,13,15,16) |
InChIキー |
SXISGBITQSYSTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=CC(=O)NC(=O)N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)-](/img/structure/B14476991.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14476998.png)
![N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14477006.png)







![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14477045.png)


